molecular formula C18H25N5O3 B5604808 N-cyclopropyl-3-{5-[(3-ethyl-4,5-dihydro-5-isoxazolyl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide

N-cyclopropyl-3-{5-[(3-ethyl-4,5-dihydro-5-isoxazolyl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide

Cat. No. B5604808
M. Wt: 359.4 g/mol
InChI Key: PAULWPQTVQFIOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Synthesis and Biological Evaluation of Some Novel Pyrazole, Isoxazole, Benzoxazepine, Benzothiazepine and Benzodiazepine Derivatives : This study discusses the synthesis of novel derivatives including pyrazole and isoxazole, which are structurally related to the compound of interest. It provides an introduction to the chemical characteristics and potential applications of these compounds in various fields, excluding drug use and dosage information (Kendre, Landge, & Bhusare, 2015).

Synthesis Analysis

  • Brönsted Acid-mediated Annulations of 1-Cyanocyclopropane-1-carboxylates with Arylhydrazines : This paper describes a method for synthesizing structurally complex pyrazole derivatives, which are closely related to the compound of interest. The synthesis involves a reaction of 1-cyanocyclopropane-1-carboxylates with arylhydrazines (Xue, Liu, Qing, & Wang, 2016).

Molecular Structure Analysis

  • Crystal Structure of Ethyl 6-Amino-5-cyano-4-(4-fluorophenyl)- 2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate : This study provides detailed insights into the molecular structure of a related compound, which can inform the analysis of the compound . The research includes an X-ray structure analysis, highlighting the molecular configuration and spatial arrangement (Kumar, Banerjee, Brahmachari, & Gupta, 2018).

Chemical Reactions and Properties

  • Synthesis and Immunomodulating Activity of Condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides : This paper provides information on the chemical reactions and properties of a compound structurally similar to the one of interest. It details the synthesis process and discusses the compound's potential immunomodulating activity (Doria et al., 1991).

Physical Properties Analysis

  • Unfortunately, there are no specific studies found in the current search that directly address the physical properties of this compound.

Chemical Properties Analysis

  • Isoxazole Derivatives as Centrally Acting Muscle Relaxants : Although not directly on the specific compound, this research provides an analysis of the chemical properties of isoxazole derivatives, which can be extrapolated to understand the chemical behavior of the compound (Tatee et al., 1986).

properties

IUPAC Name

N-cyclopropyl-3-[5-(3-ethyl-4,5-dihydro-1,2-oxazole-5-carbonyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O3/c1-2-12-10-16(26-21-12)18(25)22-7-8-23-15(11-22)9-14(20-23)5-6-17(24)19-13-3-4-13/h9,13,16H,2-8,10-11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAULWPQTVQFIOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(C1)C(=O)N2CCN3C(=CC(=N3)CCC(=O)NC4CC4)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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